molecular formula C18H15ClN2O4S B2751946 N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2034336-96-2

N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2751946
CAS No.: 2034336-96-2
M. Wt: 390.84
InChI Key: KEXHYRBPYXCEMB-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 2-chloroaniline. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide. The furan and thiophene rings are introduced through subsequent reactions involving furan-3-carboxaldehyde and thiophene-2-carboxaldehyde, respectively. The final step involves the coupling of these intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are critical in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and furans, while reduction can produce amines and alcohols. Substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique combination of functional groups makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide

Uniqueness

N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the presence of both furan and thiophene rings along with a hydroxyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S/c19-13-4-1-2-5-14(13)21-17(23)16(22)20-11-18(24,12-7-8-25-10-12)15-6-3-9-26-15/h1-10,24H,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXHYRBPYXCEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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